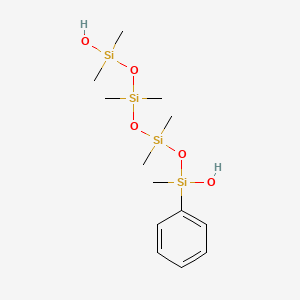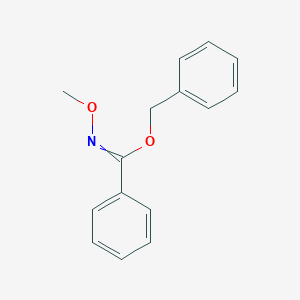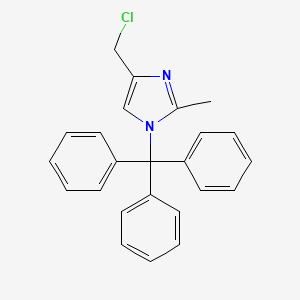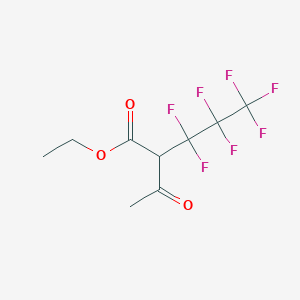
Ethyl 2-acetyl-3,3,4,4,5,5,5-heptafluoropentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-acetyl-3,3,4,4,5,5,5-heptafluoropentanoate is an organic compound characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. This compound is often used in various chemical reactions and has applications in scientific research due to its distinctive structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-acetyl-3,3,4,4,5,5,5-heptafluoropentanoate typically involves the esterification of 2-acetyl-3,3,4,4,5,5,5-heptafluoropentanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-acetyl-3,3,4,4,5,5,5-heptafluoropentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-acetyl-3,3,4,4,5,5,5-heptafluoropentanoic acid.
Reduction: Formation of ethyl 2-hydroxy-3,3,4,4,5,5,5-heptafluoropentanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-acetyl-3,3,4,4,5,5,5-heptafluoropentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action of Ethyl 2-acetyl-3,3,4,4,5,5,5-heptafluoropentanoate involves interactions with molecular targets through its functional groups. The ketone and ester groups can participate in various chemical reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The pathways involved may include nucleophilic addition, substitution, and redox reactions.
Comparaison Avec Des Composés Similaires
- Ethyl 2-acetyl-3,3,4,4,5,5,5-trifluoropentanoate
- Ethyl 2-acetyl-3,3,4,4,5,5,5-pentafluoropentanoate
- Ethyl 2-acetyl-3,3,4,4,5,5,5-nonafluoropentanoate
Comparison: Ethyl 2-acetyl-3,3,4,4,5,5,5-heptafluoropentanoate is unique due to the high number of fluorine atoms, which significantly affect its chemical properties. Compared to similar compounds with fewer fluorine atoms, it exhibits higher stability, lower reactivity, and distinct physical properties such as boiling point and solubility.
Propriétés
Numéro CAS |
189237-57-8 |
|---|---|
Formule moléculaire |
C9H9F7O3 |
Poids moléculaire |
298.15 g/mol |
Nom IUPAC |
ethyl 2-acetyl-3,3,4,4,5,5,5-heptafluoropentanoate |
InChI |
InChI=1S/C9H9F7O3/c1-3-19-6(18)5(4(2)17)7(10,11)8(12,13)9(14,15)16/h5H,3H2,1-2H3 |
Clé InChI |
MVIFGNOCDBZRPJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)C)C(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14264086.png)


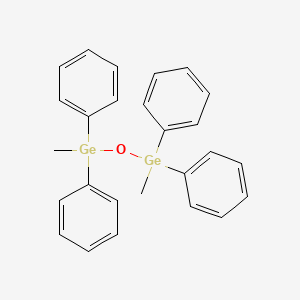
![Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate](/img/structure/B14264115.png)
![1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one](/img/structure/B14264116.png)
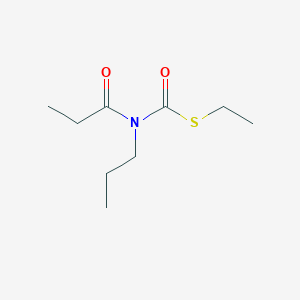

![(5Z)-2-amino-5-[1-bromo-2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-oxazol-4-one](/img/structure/B14264136.png)
